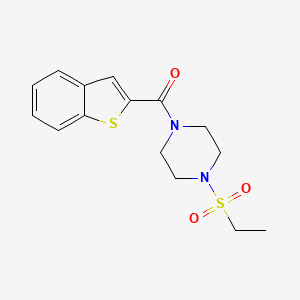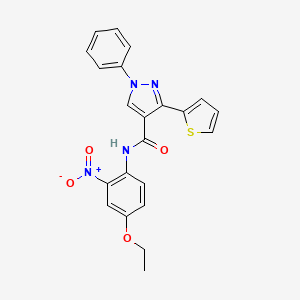
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide works by inhibiting the activity of this compound, a protein that plays a key role in the regulation of gene expression. By inhibiting the activity of this compound, this compound can prevent the expression of genes that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the proliferation of cancer cells and to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in lab experiments is its specificity for this compound. This allows researchers to study the role of this compound in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of the researchers and the subjects involved in the experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the role of this compound in other biological processes, such as stem cell differentiation and neurodegenerative diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
Métodos De Síntesis
The synthesis of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide is a complex process that involves several steps. The first step involves the reaction between 5-bromoanthranilic acid and phthalic anhydride to form 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid. The second step involves the reaction between 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid and 3-(dimethylamino)propionyl chloride to form 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide. The final step involves the reaction between 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide and 3-oxopiperidine-2-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propiedades
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4/c1-8(13(21)19-12-3-2-6-18-14(12)22)20-15(23)10-5-4-9(17)7-11(10)16(20)24/h4-5,7-8,12H,2-3,6H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBHJWSGEQKLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCNC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)
